

N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea
Cat. No.:	B1301184

[Get Quote](#)

An In-Depth Technical Guide on N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea

This whitepaper provides a comprehensive technical overview of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, a molecule of interest for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis protocols, and potential biological activities, supported by experimental data from related compounds.

Physicochemical Properties

N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea is a halogenated aromatic thiourea derivative. Its chemical structure combines a chlorinated and trifluoromethylated phenyl ring with a thiourea moiety, contributing to its potential as a bioactive compound.

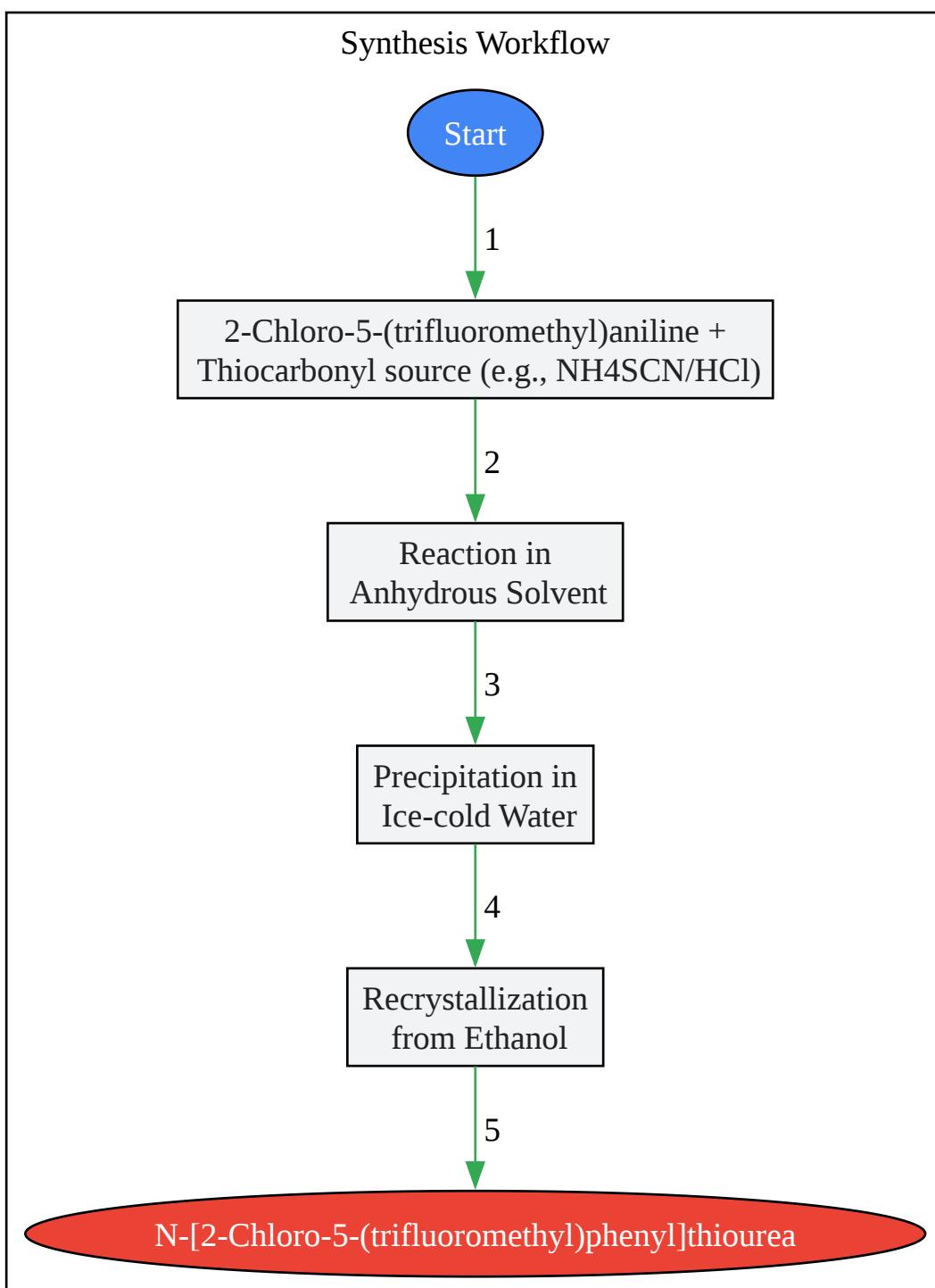
Property	Value
Molecular Formula	C ₈ H ₆ ClF ₃ N ₂ S
Molecular Weight	254.66 g/mol
CAS Number	21714-35-2
Appearance	Solid (form may vary)
Melting Point	139-141 °C

Synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea

The synthesis of N-aryl thioureas can be achieved through several established methods. A common and effective approach involves the reaction of the corresponding aromatic amine with an isothiocyanate. In the absence of a commercially available isothiocyanate, it can be generated *in situ* from the amine.

General Experimental Protocol for Synthesis

A widely used method for the synthesis of N-aryl thioureas is the reaction of an amine with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (TCDI), or by reacting an amine with an isothiocyanate. Below is a generalized protocol that can be adapted for the synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea.


Materials:

- 2-Chloro-5-(trifluoromethyl)aniline
- Ammonium thiocyanate or Potassium thiocyanate
- Anhydrous acetone or other suitable aprotic solvent
- Hydrochloric acid or an acyl chloride (e.g., benzoyl chloride)
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- Formation of the Isothiocyanate (if not commercially available): A solution of 2-chloro-5-(trifluoromethyl)aniline in a dry solvent like acetone is treated with a thiocarbonyl source. For instance, reaction with thiophosgene or the activation of thiocyanate salts with an acyl chloride can generate the corresponding isothiocyanate *in situ*.

- Reaction with Ammonia equivalent: The isothiocyanate is then reacted with a source of ammonia, or in the case of direct synthesis from an amine and a thiocyanate salt, the reaction proceeds through an intermediate that rearranges to the thiourea.
- Workup and Purification: The reaction mixture is typically poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea.

[Click to download full resolution via product page](#)

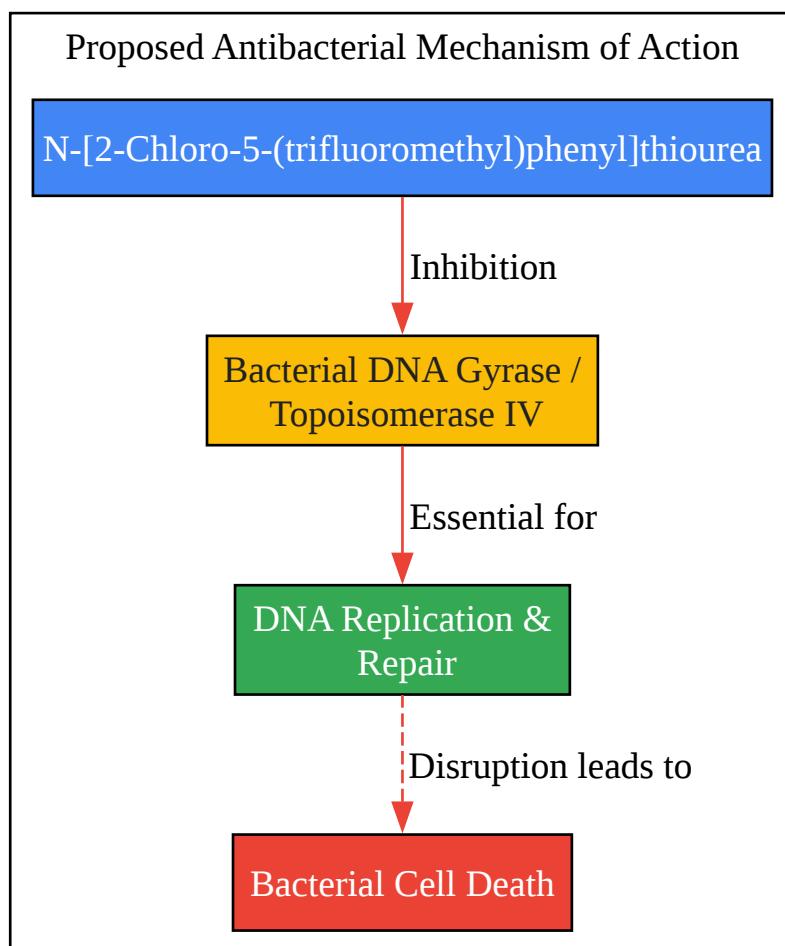
A generalized workflow for the synthesis of N-aryl thioureas.

Spectroscopic Data of Related Thiourea Derivatives

The structural confirmation of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea would rely on standard spectroscopic techniques. While specific spectra for this exact compound are not readily available in public databases, the expected spectral features can be inferred from closely related analogues.

Spectroscopic Data	Expected Characteristics for Aryl Thioureas
¹ H NMR	Aromatic protons in the range of 7.0-8.5 ppm. Broad singlets for the N-H protons of the thiourea moiety, typically observed between 8.0 and 10.0 ppm.
¹³ C NMR	Aromatic carbons in the range of 110-140 ppm. The thiocarbonyl (C=S) carbon typically appears downfield, around 180 ppm. The CF ₃ carbon signal would show coupling with fluorine.
FT-IR (cm ⁻¹)	N-H stretching vibrations around 3100-3400 cm ⁻¹ . C=S stretching vibration in the region of 1300-1400 cm ⁻¹ . C-F stretching vibrations typically observed between 1000-1400 cm ⁻¹ .
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a molecule containing chlorine.

Potential Biological Activities and Signaling Pathways


Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the trifluoromethyl group and chlorine atom in N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea may enhance its lipophilicity and electronic properties, potentially leading to increased bioactivity.

Antimicrobial Activity

Many thiourea derivatives containing trifluoromethylphenyl moieties have demonstrated significant antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Potential Signaling Pathway Inhibition:

A plausible mechanism of antibacterial action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.^[1] These enzymes are crucial for DNA replication, transcription, and repair in bacteria, making them excellent targets for antimicrobial agents. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

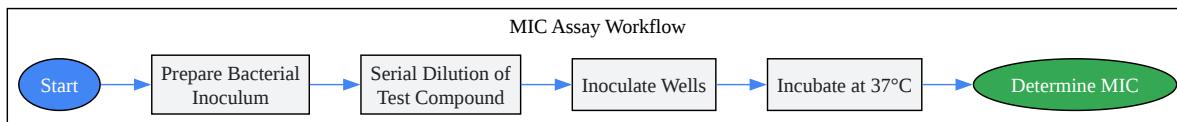
[Click to download full resolution via product page](#)

Proposed mechanism of antibacterial action via enzyme inhibition.

Anticancer Activity

Thiourea derivatives have also been investigated for their potential as anticancer agents. The mechanisms are varied but can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The specific signaling pathways targeted by N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea would require further investigation, but related compounds have been shown to interfere with key cellular processes in cancer cells.

Experimental Protocols for Biological Assays


To evaluate the biological activity of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, a series of standardized in vitro assays would be employed.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol Outline:

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared.
- Serial Dilution: The test compound is serially diluted in a multi-well plate containing growth medium.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

[Click to download full resolution via product page](#)

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

Protocol Outline:

- Cell Seeding: Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).
- MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC_{50} value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea is a compound with significant potential for applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Its synthesis is achievable through established chemical routes, and its biological activity is supported by extensive research on related thiourea derivatives. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully

elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration of novel thiourea-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301184#n-2-chloro-5-trifluoromethyl-phenyl-thiourea-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com